molecular formula C28H25FN4O3S B4098107 2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

Cat. No.: B4098107
M. Wt: 516.6 g/mol
InChI Key: JFGOXRNRDAGEIW-UHFFFAOYSA-N
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Description

2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thioxoimidazolidinone ring, and a pyrrolidinone moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with benzyl isothiocyanate to form the intermediate 1-(4-fluorophenyl)-3-benzylthiourea. This intermediate is then cyclized using a suitable cyclizing agent, such as ethyl chloroformate, to yield the thioxoimidazolidinone ring. The final step involves the acylation of the thioxoimidazolidinone with N-phenylacetyl chloride to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with substituted fluorophenyl groups.

Scientific Research Applications

2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
  • Benzyl(4-fluorophenyl)phenylphosphine oxide
  • 3-fluorophenyl-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the thioxoimidazolidinone ring and the pyrrolidinone moiety contributes to its versatility in various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S/c29-20-10-14-23(15-11-20)33-27(36)24(17-25(34)30-21-5-2-1-3-6-21)32(28(33)37)18-19-8-12-22(13-9-19)31-16-4-7-26(31)35/h1-3,5-6,8-15,24H,4,7,16-18H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGOXRNRDAGEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(C(=O)N(C3=S)C4=CC=C(C=C4)F)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
Reactant of Route 5
2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

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